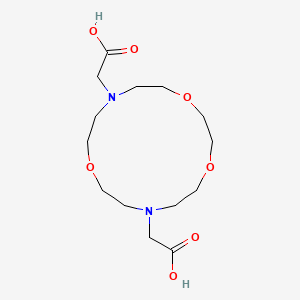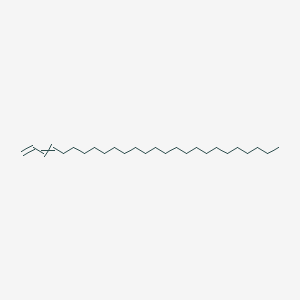
4-Methyl-2,6-diphenylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-diphenylcyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two phenyl groups at positions 2 and 6, and a methyl group at position 4. The compound also contains two ketone functional groups at positions 1 and 3. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Condensation: Benzaldehyde and acetone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexane ring. This step may require the use of a catalyst such as p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but contains a dioxane ring instead of a cyclohexane ring.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Similar in structure but lacks the phenyl groups and has two methyl groups at position 5.
Uniqueness:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84168-02-5 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-methyl-2,6-diphenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-13-12-16(14-8-4-2-5-9-14)19(21)17(18(13)20)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
InChI-Schlüssel |
CREUBVKWQGIVDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


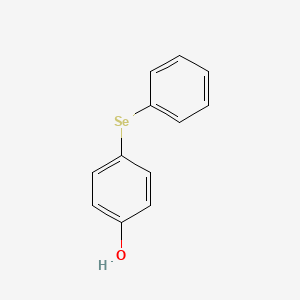
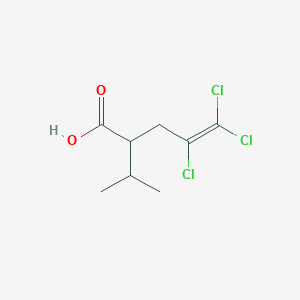
silane](/img/structure/B14413000.png)

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
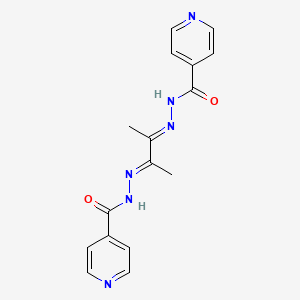
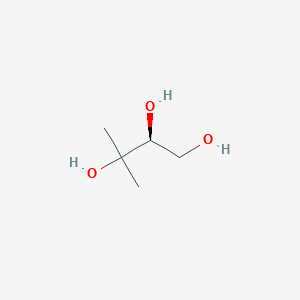
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
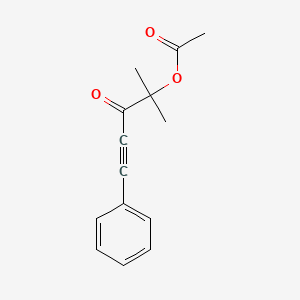
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
